molecular formula C19H17ClFN3O3 B4436616 N~1~-(2-CHLOROPHENYL)-2-[1-(4-FLUOROBENZOYL)-3-OXO-2-PIPERAZINYL]ACETAMIDE

N~1~-(2-CHLOROPHENYL)-2-[1-(4-FLUOROBENZOYL)-3-OXO-2-PIPERAZINYL]ACETAMIDE

Cat. No.: B4436616
M. Wt: 389.8 g/mol
InChI Key: VCWPGAWRZIGMTG-UHFFFAOYSA-N
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Description

N~1~-(2-CHLOROPHENYL)-2-[1-(4-FLUOROBENZOYL)-3-OXO-2-PIPERAZINYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a fluorobenzoyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-CHLOROPHENYL)-2-[1-(4-FLUOROBENZOYL)-3-OXO-2-PIPERAZINYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the piperazine ring is formed through cyclization reactions.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced through acylation reactions using reagents such as 4-fluorobenzoyl chloride.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through condensation reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-CHLOROPHENYL)-2-[1-(4-FLUOROBENZOYL)-3-OXO-2-PIPERAZINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorophenyl and fluorobenzoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-CHLOROPHENYL)-2-[1-(4-FLUOROBENZOYL)-3-OXO-2-PIPERAZINYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(2-Chlorophenyl)-2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetamide
  • N~1~-(2-Chlorophenyl)-2-[1-(4-chlorobenzoyl)-3-oxo-2-piperazinyl]acetamide

Uniqueness

N~1~-(2-CHLOROPHENYL)-2-[1-(4-FLUOROBENZOYL)-3-OXO-2-PIPERAZINYL]ACETAMIDE is unique due to the presence of the fluorobenzoyl group, which may impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O3/c20-14-3-1-2-4-15(14)23-17(25)11-16-18(26)22-9-10-24(16)19(27)12-5-7-13(21)8-6-12/h1-8,16H,9-11H2,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWPGAWRZIGMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2-CHLOROPHENYL)-2-[1-(4-FLUOROBENZOYL)-3-OXO-2-PIPERAZINYL]ACETAMIDE
Reactant of Route 2
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N~1~-(2-CHLOROPHENYL)-2-[1-(4-FLUOROBENZOYL)-3-OXO-2-PIPERAZINYL]ACETAMIDE
Reactant of Route 3
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N~1~-(2-CHLOROPHENYL)-2-[1-(4-FLUOROBENZOYL)-3-OXO-2-PIPERAZINYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-(2-CHLOROPHENYL)-2-[1-(4-FLUOROBENZOYL)-3-OXO-2-PIPERAZINYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-(2-CHLOROPHENYL)-2-[1-(4-FLUOROBENZOYL)-3-OXO-2-PIPERAZINYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(2-CHLOROPHENYL)-2-[1-(4-FLUOROBENZOYL)-3-OXO-2-PIPERAZINYL]ACETAMIDE

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